N-acetylputrescine
Overview
Description
Synthesis Analysis
N-acetylputrescine is synthesized from putrescine in cultured human lymphocytes, identified through techniques like paper chromatography and mass spectrometry. It is formed in both untreated cells and lectin-transformed cells, indicating its natural occurrence in human biology (Menashe, Faber, & Bachrach, 1980).
Molecular Structure Analysis
The molecular structure of N-acetylputrescine, along with similar compounds, has been studied through crystal structure analysis. N-Acetyl-Cα,α-diethylglycine, a related compound, provides insights into the structural aspects, showing a fully extended conformation in part of its structure (Gałdecki et al., 1992).
Chemical Reactions and Properties
N-acetylputrescine undergoes oxidative deamination by monoamine oxidase, producing N-acetyl-gamma-aminobutyrate. This indicates a specific catabolic pathway for putrescine in mammalian brains, involving acetylation followed by oxidative deamination (Seiler & al-Therib, 1974).
Physical Properties Analysis
The analysis of physical properties, including crystal structure and conformation, has been conducted for compounds similar to N-acetylputrescine. For example, N-Acetyl-Cα,α-diethylglycine shows specific crystallographic data, providing a basis for understanding the physical characteristics of related acetylated compounds (Gałdecki et al., 1992).
Chemical Properties Analysis
The chemical properties of N-acetylputrescine, including its interactions and reactions, are crucial for its biological functions. Its synthesis and the presence in human urine indicate its role in polyamine metabolism and possibly in regulatory mechanisms within the human body (Abdel-Monem & Ohno, 1977).
Scientific Research Applications
N-acetylputrescine in Human Lymphocytes : N-acetylputrescine and N1-acetylspermidine have been synthesized from putrescine in cultured human lymphocytes, identified using paper chromatography, t.l.c, and mass spectrometry. This highlights the biochemical processes involving N-acetylputrescine in human cells (Menashe, Faber, & Bachrach, 1980).
Biomarkers for Lung Cancer : Studies suggest that N-acetylputrescine, along with other polyamines, can serve as potential biomarkers for lung cancer. The levels of these compounds were found to be associated with the progression of squamous cell carcinoma of the lung in rats. This indicates a role for N-acetylputrescine in cancer diagnostics and drug evaluation (Liu et al., 2017).
Microbial Acetylputrescine Deacetylase : In Micrococcus luteus K-11, an acetylputrescine deacetylase has been identified and characterized, most active toward acetylputrescine. This enzyme's activity is indicative of microbial processes involving N-acetylputrescine and related compounds (Suzuki et al., 1986).
N-acetylputrescine in Arabidopsis : Arabidopsis ADC1, a plant enzyme, synthesizes agmatine from arginine and converts Nδ-acetylornithine to N-acetylputrescine. This study reveals the plant-based biochemical pathways involving N-acetylputrescine (Lou et al., 2020).
Urinary Biomarkers in Alzheimer’s Disease : N-acetylputrescine, among other polyamines, has been studied as part of a urinary biomarker profile in Alzheimer's disease patients. Significant variations in the levels of these compounds were observed compared to normal subjects, suggesting a diagnostic role (Paik et al., 2006).
Polyamine Metabolism in Chick Embryo Retina : Research on chick embryo retina during development indicates a significant role for putrescine and its derivative N-acetylputrescine in tissue proliferation and γ-aminobutyric acid synthesis (Taibi et al., 1994).
Safety And Hazards
When handling N-acetylputrescine, one should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
N-acetylputrescine has been identified as a potential biomarker for Parkinson’s disease . This suggests that future research could focus on further validating its diagnostic utility and exploring its potential therapeutic implications. Additionally, the catabolic products of polyamines, including N-acetylputrescine, have been found to accumulate in septic kidneys, suggesting a potential role in the pathophysiology of sepsis-associated acute kidney injury .
properties
IUPAC Name |
N-(4-aminobutyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZGKIDSEJWEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205596 | |
Record name | N-Acetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-acetylputrescine | |
CAS RN |
5699-41-2, 18233-70-0 | |
Record name | N-Acetylputrescine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5699-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminobutyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTM5ZL5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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